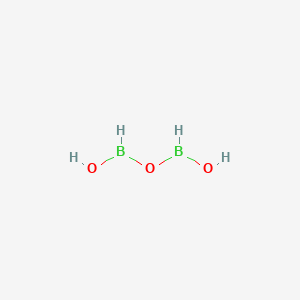

(HO)BH-O-BH(OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diboronic acid is a boron oxoacid. It has a role as an inorganic acid.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Hydroboration Reactions:

One of the primary applications of boronic acids is in hydroboration reactions. The hydroboration-oxidation process allows for the conversion of alkenes into alcohols through the addition of boron across double bonds, followed by oxidation. This method is widely utilized in organic synthesis for creating alcohols from alkenes .

Catalysis:

Boronic acids serve as catalysts in numerous chemical reactions. Their Lewis acid properties enable them to facilitate reactions such as carbocyclizations and the borylation of various substrates. The unique electronic structure of boron allows for efficient activation of small molecules, making these compounds valuable in catalysis .

Biological Applications

Molecular Recognition:

Boronic acids are pivotal in the development of sensors for sugars and other diols. The ability to form stable boronate esters with diols makes them excellent candidates for detecting glucose and other carbohydrates in biological samples. This property is exploited in the design of glucose sensors for diabetes management .

Drug Development:

The selective binding properties of boronic acids have led to their exploration in drug development, particularly in targeting specific biomolecules. Research has shown that modifications to the boronic acid structure can enhance selectivity and binding affinity, making them suitable for therapeutic applications .

Energy-Related Applications

Hydrogen Storage:

Boronic compounds are being investigated for their potential as hydrogen storage materials. Sodium borohydride (NaBH4), a related compound, has been identified as a promising hydrogen carrier due to its high hydrogen content and stability under ambient conditions. The controlled release of hydrogen from boron compounds can be harnessed for fuel cells and other energy applications .

Electrolyte Materials:

Recent studies have highlighted the use of boron-containing compounds in developing new electrolyte materials for batteries. The unique properties of these compounds can enhance ionic conductivity and stability, which are critical for improving battery performance .

Case Studies

Propiedades

Fórmula molecular |

B2H4O3 |

|---|---|

Peso molecular |

73.66 g/mol |

Nombre IUPAC |

hydroxyboranyloxyborinic acid |

InChI |

InChI=1S/B2H4O3/c3-1-5-2-4/h1-4H |

Clave InChI |

VBXDEEVJTYBRJJ-UHFFFAOYSA-N |

SMILES |

B(O)OBO |

SMILES canónico |

B(O)OBO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.